molecular formula C8H8BrClF3N B594001 (2-Bromo-3-(trifluoromethyl)phenyl)methanamine hydrochloride CAS No. 1214339-18-0

(2-Bromo-3-(trifluoromethyl)phenyl)methanamine hydrochloride

Cat. No.: B594001
CAS No.: 1214339-18-0
M. Wt: 290.508
InChI Key: MVJLSFCSZHEUOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Bromo-3-(trifluoromethyl)phenyl)methanamine hydrochloride is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of a bromine atom and a trifluoromethyl group attached to a benzene ring, along with a methanamine group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-3-(trifluoromethyl)phenyl)methanamine hydrochloride typically involves the following steps:

    Bromination: The starting material, 3-(trifluoromethyl)aniline, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

    Aminomethylation: The brominated intermediate is then subjected to aminomethylation using formaldehyde and ammonium chloride or a similar aminating agent under acidic conditions to introduce the methanamine group.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group.

    Oxidation and Reduction: The amine group can participate in oxidation and reduction reactions, forming various derivatives.

    Coupling Reactions: The aromatic ring allows for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium phosphate in organic solvents.

Major Products:

    Substitution Products: Various substituted aromatic amines.

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Secondary or tertiary amines.

    Coupling Products: Biaryl compounds or more complex aromatic systems.

Scientific Research Applications

(2-Bromo-3-(trifluoromethyl)phenyl)methanamine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the development of agrochemicals, dyes, and materials science for its unique chemical properties.

Mechanism of Action

The mechanism of action of (2-Bromo-3-(trifluoromethyl)phenyl)methanamine hydrochloride depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

  • (2-Bromo-4-(trifluoromethyl)phenyl)methanamine hydrochloride
  • (2-Bromo-6-(trifluoromethyl)phenyl)methanamine hydrochloride
  • (4-Bromo-2-(trifluoromethyl)phenyl)methanamine hydrochloride

Comparison:

  • Structural Differences: The position of the bromine and trifluoromethyl groups on the benzene ring varies among these compounds, leading to differences in reactivity and properties.
  • Unique Properties: (2-Bromo-3-(trifluoromethyl)phenyl)methanamine hydrochloride is unique due to its specific substitution pattern, which can influence its chemical behavior and biological activity.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[2-bromo-3-(trifluoromethyl)phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF3N.ClH/c9-7-5(4-13)2-1-3-6(7)8(10,11)12;/h1-3H,4,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVJLSFCSZHEUOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)Br)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90743131
Record name 1-[2-Bromo-3-(trifluoromethyl)phenyl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214339-18-0
Record name 1-[2-Bromo-3-(trifluoromethyl)phenyl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.